molecular formula C18H13NO4 B14336003 2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid CAS No. 95731-13-8

2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid

Cat. No.: B14336003
CAS No.: 95731-13-8
M. Wt: 307.3 g/mol
InChI Key: TXVFVWJJCLNGRK-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-2-naphthamido)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a hydroxyl group attached to a naphthalene ring, which is further connected to a benzoic acid moiety through an amide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxy-2-naphthamido)benzoic acid typically involves the carboxylation of 2-naphthol through the Kolbe-Schmitt reaction. This reaction involves the treatment of 2-naphthol with carbon dioxide under high pressure and temperature in the presence of a strong base, such as sodium hydroxide . The resulting product is then subjected to further reactions to introduce the amide linkage and the benzoic acid moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-2-naphthamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroxy derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxy derivatives and reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Hydroxy-2-naphthamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of dyes and pigments.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxy-2-naphthamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and the amide linkage play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating oxidative stress and inflammatory responses .

Comparison with Similar Compounds

2-(3-Hydroxy-2-naphthamido)benzoic acid can be compared with other hydroxybenzoic acids and naphthoic acids:

The unique combination of the hydroxyl group, amide linkage, and benzoic acid moiety in 2-(3-Hydroxy-2-naphthamido)benzoic acid makes it a versatile compound with diverse applications and potential for further research.

Properties

CAS No.

95731-13-8

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

2-[(3-hydroxynaphthalene-2-carbonyl)amino]benzoic acid

InChI

InChI=1S/C18H13NO4/c20-16-10-12-6-2-1-5-11(12)9-14(16)17(21)19-15-8-4-3-7-13(15)18(22)23/h1-10,20H,(H,19,21)(H,22,23)

InChI Key

TXVFVWJJCLNGRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NC3=CC=CC=C3C(=O)O)O

Origin of Product

United States

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